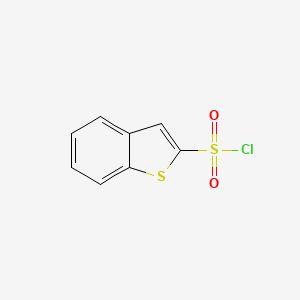

1-Benzothiophene-2-sulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-benzothiophene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO2S2/c9-13(10,11)8-5-6-3-1-2-4-7(6)12-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKIIVBOPAHICHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379995 | |

| Record name | 1-Benzothiophene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90001-64-2 | |

| Record name | 1-Benzothiophene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzothiophene-2-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is 1-Benzothiophene-2-sulfonyl chloride

An In-depth Technical Guide to 1-Benzothiophene-2-sulfonyl chloride: A Keystone Reagent in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a highly reactive and versatile chemical intermediate of significant interest to the pharmaceutical and life sciences industries. The benzothiophene scaffold is a privileged heterocyclic system, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2] This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, synthesis, core reactivity, and applications as a strategic building block in drug discovery. It is designed to serve as a practical resource for scientists engaged in the synthesis of novel chemical entities, offering field-proven insights and detailed experimental protocols.

Physicochemical Properties & Structural Characterization

This compound is a solid at room temperature, valued for the reactive sulfonyl chloride moiety attached to the 2-position of the benzothiophene ring system.[3] This functional group is a potent electrophile, making the compound an excellent precursor for a variety of derivatives, most notably sulfonamides.

Core Data

A summary of the key physicochemical properties is presented below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| Synonyms | Benzo[b]thiophene-2-sulfonyl chloride | [4] |

| CAS Number | 90001-64-2 | [4] |

| Molecular Formula | C₈H₅ClO₂S₂ | [5] |

| Molecular Weight | 232.71 g/mol | [6] |

| Physical Form | Solid / Powder | |

| Storage Temp. | 2-8 °C, under inert atmosphere |

Structural Representation

The chemical structure of this compound is depicted below.

Caption: Structure of this compound.

Spectroscopic Characterization

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex multiplets in the aromatic region, typically between 7.0 and 8.5 ppm.[7] The proton at the 3-position of the thiophene ring will likely be the most downfield-shifted proton within the heterocyclic portion due to the strong electron-withdrawing effect of the adjacent sulfonyl chloride group. The four protons on the fused benzene ring will appear as a distinct multiplet system.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display eight signals in the aromatic region (approx. 120-150 ppm).[8][9] The carbon atom directly attached to the sulfonyl chloride group (C2) is expected to be significantly deshielded. Quaternary carbons (C3a and C7a) will typically show weaker signals.

-

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information for functional group identification. The most characteristic signals for a sulfonyl chloride are two strong absorption bands corresponding to the S=O bond stretching.[10]

-

Asymmetric S=O stretch: Expected around 1375 cm⁻¹.

-

Symmetric S=O stretch: Expected around 1185 cm⁻¹. Aromatic C-H stretching vibrations are also anticipated above 3000 cm⁻¹.[11]

-

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 232. A characteristic isotopic pattern (M+2 peak) at m/z 234, with an intensity of approximately one-third of the M⁺ peak, will be observed due to the presence of the ³⁷Cl isotope.

Synthesis of this compound

The regioselective synthesis of this compound can be challenging, as direct chlorosulfonation of benzothiophene tends to produce a mixture of isomers. A robust and selective method relies on the deprotonation of the C2 position, which is the most acidic proton on the benzothiophene ring system, followed by electrophilic trapping.

Synthetic Workflow Diagram

Caption: Proposed workflow for the synthesis of the target compound.

Representative Experimental Protocol

This protocol is based on established principles of heterocyclic lithiation and subsequent reaction with sulfur-based electrophiles.

Materials:

-

1-Benzothiophene

-

n-Butyllithium (n-BuLi), 2.5 M solution in hexanes

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet, add 1-benzothiophene (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M concentration).

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour. The formation of the 2-lithio-1-benzothiophene anion occurs during this step.

-

Electrophilic Quench: In a separate dry flask, prepare a solution of sulfuryl chloride (1.2 eq) in anhydrous THF. Add this solution dropwise to the cold (-78 °C) lithiated benzothiophene solution. Causality Note: The highly reactive anion readily attacks the electrophilic sulfur atom of SO₂Cl₂ to form the desired sulfonyl chloride.

-

Reaction Completion & Quench: Stir the reaction mixture at -78 °C for an additional 2 hours, then allow it to warm slowly to room temperature. Once at room temperature, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction & Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to yield pure this compound.

Core Reactivity: A Gateway to Sulfonamides

The synthetic value of this compound lies in the high reactivity of the sulfonyl chloride functional group. It is an excellent electrophile for reactions with a wide range of nucleophiles.

Key Synthetic Transformations

Caption: Core reactions of this compound.

Protocol: Synthesis of a 1-Benzothiophene-2-sulfonamide Derivative

The reaction of a sulfonyl chloride with a primary or secondary amine is the most common method for preparing sulfonamides, a functional group of immense importance in medicinal chemistry.[12]

Materials:

-

This compound

-

A primary or secondary amine (e.g., aniline, morpholine)

-

Pyridine or Triethylamine (as base and/or solvent)

-

Dichloromethane (DCM) or THF (as solvent)

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Setup: Dissolve the amine (1.0 eq) in a suitable solvent like DCM in a round-bottom flask. Add pyridine (1.5-2.0 eq) to act as a base and catalyst.

-

Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of this compound (1.05 eq) in DCM dropwise. Causality Note: The amine nitrogen acts as a nucleophile, attacking the electrophilic sulfur center. The pyridine base scavenges the HCl byproduct, driving the reaction to completion.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove excess pyridine), water, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting crude sulfonamide can be purified by column chromatography or recrystallization.

Applications in Drug Discovery

The benzothiophene core is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets.[1][2] The introduction of a sulfonamide at the 2-position provides a vector for molecular diversity and can significantly influence the compound's pharmacological profile. Sulfonamides are known bioisosteres of amides, often conferring improved metabolic stability and different hydrogen bonding capabilities.[12]

Logic Flow in Drug Discovery

Caption: Role of the title compound in a drug discovery workflow.

Biological Relevance of the Benzothiophene Scaffold

Derivatives of benzothiophene have demonstrated a vast array of biological activities, making this scaffold a fertile ground for drug development.[1][13][14][15] By using this compound, researchers can readily synthesize libraries of novel sulfonamides for screening against various therapeutic targets.

Table of Approved Drugs Containing the Benzothiophene Core:

| Drug Name | Therapeutic Class | Mechanism of Action |

| Raloxifene | Selective Estrogen Receptor Modulator (SERM) | Used to prevent and treat osteoporosis in postmenopausal women.[14] |

| Zileuton | 5-Lipoxygenase Inhibitor | Used for the maintenance treatment of asthma.[14] |

| Sertaconazole | Antifungal Agent | Used topically to treat skin infections such as athlete's foot.[14][16] |

| Benocyclidine | Dopamine Reuptake Inhibitor | Investigated for its stimulant and anesthetic properties.[14] |

Safety, Handling, and Storage

This compound is a reactive and corrosive chemical that requires careful handling.

GHS Hazard Information

| Pictogram | GHS Code | Hazard Statement |

| GHS05 | H314: Causes severe skin burns and eye damage. |

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with a face shield.

-

Incompatibilities: The compound is highly reactive with water, alcohols, bases, and amines.[17] Store away from these materials.

-

Storage Conditions: Keep the container tightly sealed and store in a cool, dry, and well-ventilated area, preferably in a refrigerator at 2-8 °C under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture.

-

Spill & Disposal: In case of a spill, absorb with an inert, dry material (e.g., sand or vermiculite) and place in a sealed container for chemical waste disposal. Do not use water. Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound serves as a powerful and strategic building block for medicinal chemists and drug discovery scientists. Its utility is rooted in the proven biological relevance of the benzothiophene scaffold and the versatile reactivity of the sulfonyl chloride group. By enabling the straightforward synthesis of diverse sulfonamide libraries, this reagent opens the door to the exploration of novel chemical space and the development of next-generation therapeutics targeting a wide range of diseases. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in a research setting.

References

- Royal Society of Chemistry. (n.d.). Supplementary material Benzenesulfonyl chlorides: New reagents for access to alternative regioisomers in palladium-catalysed direct arylations of thiophenes.

- Anwar, M., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Current Organic Synthesis.

- Su, T. R. (n.d.). Synthesis of sulfonyl chloride substrate precursors.

- Anjali, A. R., et al. (2024). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences Review and Research.

- ResearchGate. (2018). Synthesis and cytotoxic activity of lipophilic sulphonamide derivatives of the benzo[b]thiophene 1,1-dioxide.

- ResearchGate. (n.d.). All 1H NMR spectra [(a)–(d) 500 MHz; CD2Cl2], and 19F NMR spectra....

- Google Patents. (1996). Process for the synthesis of benzo[b]thiophenes.

- Abuo-Rahma, G. E.-D. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Egyptian Journal of Chemistry.

- Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University.

- PubChem. (n.d.). 1-Benzothiophene-2-Sulfonamide.

- International Journal of Pharmaceutical Sciences. (2024). Benzothiophene: Assorted Bioactive Effects.

- ResearchGate. (n.d.). 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the....

- Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry.

- Indian Academy of Sciences. (2018).

- Google Patents. (1956). Manufacture of thiophenols.

- Unified Patents Portal. (2006). Benzothiophene Derivatives: Preparation and Pharmaceutical Applications.

- Compound Interest. (2015). A guide to 13C NMR chemical shift values.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- PrepChem. (n.d.). Synthesis of (b) 2-Chlorocarbonyl-benzo[b]thiophene-3-sulfonic acid chloride.

- Organic Chemistry Portal. (n.d.). Benzothiophene synthesis.

- Google Patents. (2003). Benzothiophene derivatives and medicinal use thereof.

- BLD Pharm. (n.d.). 90001-64-2|Benzo[b]thiophene-2-sulfonyl chloride.

- Royal Society of Chemistry. (2024).

- Matsuzawa, T., et al. (2020). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Chemical Science.

- PubChem. (n.d.). Benzothiophene compound, preparation method therefor and use thereof - Patent US-12269816-B2.

- ResearchGate. (n.d.). Drugs containing benzothiophenes.

- Google Patents. (1956). Production of heterocyclic sulfonyl chlorides.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- NIST. (n.d.). 2-Thiophenesulfonyl chloride. NIST WebBook.

- ChemicalBook. (n.d.). Benzenesulfonyl chloride(98-09-9) 1H NMR spectrum.

- Chemistry LibreTexts. (n.d.). Sufonyl chloride infrared spectra.

- Thermo Fisher Scientific. (n.d.). Certificate of analysis - Benzo[b]thiophene-3-sulfonyl chloride.

- Sigma-Aldrich. (n.d.). Benzo[b]thiophene-2-sulphonyl chloride.

- PubChem. (n.d.). 1-Benzothiophene-3-sulfonyl chloride.

- ResearchGate. (n.d.). Adsorption of benzothiophene on Y zeolites investigated by infrared spectroscopy and flow calorimetry.

- NIST. (n.d.). Benzenesulfonyl chloride. NIST WebBook.

Sources

- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzothiophene compound, preparation method therefor and use thereof - Patent US-12269816-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US5569772A - Process for the synthesis of benzo[b]thiophenes - Google Patents [patents.google.com]

- 4. 90001-64-2|Benzo[b]thiophene-2-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 5. 1-Benzothiophene-2-Sulfonamide | C8H7NO2S2 | CID 10680096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Benzothiophene-3-sulfonyl chloride | C8H5ClO2S2 | CID 2776340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. compoundchem.com [compoundchem.com]

- 10. Chemistry: Sufonyl chloride infrared spectra [openchemistryhelp.blogspot.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ijpsjournal.com [ijpsjournal.com]

- 15. ijpsjournal.com [ijpsjournal.com]

- 16. books.rsc.org [books.rsc.org]

- 17. rsc.org [rsc.org]

An In-Depth Technical Guide to the Structure Elucidation of 1-Benzothiophene-2-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1-Benzothiophene-2-sulfonyl chloride

1-Benzothiophene and its derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmacologically active compounds.[1][2] These sulfur-containing heterocycles are integral to the development of drugs with a wide array of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents.[1][2] this compound (C₈H₅ClO₂S₂) serves as a critical intermediate in the synthesis of these complex molecules.[3][4] Its sulfonyl chloride group is a highly reactive functional group, making it an excellent precursor for creating diverse libraries of compounds for drug discovery.[5][6] The precise characterization and unambiguous structure elucidation of this key building block are paramount to ensure the integrity, purity, and ultimate success of the resulting pharmaceutical candidates. This guide provides a comprehensive overview of the analytical techniques and methodologies employed to definitively determine the structure of this compound.

A Multi-faceted Approach to Structural Verification

The elucidation of the structure of this compound necessitates a combination of spectroscopic techniques.[7] Each method provides a unique piece of the structural puzzle, and together they offer a self-validating system for confirmation. The primary analytical tools for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. In cases where the compound can be crystallized, X-ray crystallography offers the most definitive structural proof.

Caption: Workflow for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[7] By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the five aromatic protons of the benzothiophene ring system. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing nature of the sulfonyl chloride group and the anisotropic effects of the fused ring system. Protons on the benzene ring will typically appear as a complex multiplet pattern, while the lone proton on the thiophene ring will present as a distinct singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information by revealing the number of unique carbon environments in the molecule. For this compound, eight distinct signals are expected for the carbon atoms of the benzothiophene core. The carbon atom directly attached to the sulfonyl chloride group will be significantly deshielded and appear at a higher chemical shift. Two-dimensional NMR techniques, such as HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to definitively assign the proton and carbon signals and establish the connectivity of the entire molecule.[8]

| Expected NMR Data Summary for this compound | | :--- | :--- | | ¹H NMR (in CDCl₃) | Aromatic protons (benzene ring): Multiplet | | | Aromatic proton (thiophene ring): Singlet | | ¹³C NMR (in CDCl₃) | 8 distinct signals for the benzothiophene core carbons. The carbon attached to the SO₂Cl group will be downfield. |

Note: Actual chemical shifts may vary depending on the solvent and spectrometer frequency.

Experimental Protocol: NMR Sample Preparation

-

Solvent Selection: Due to the reactivity of the sulfonyl chloride group, aprotic deuterated solvents such as chloroform-d (CDCl₃), acetone-d₆, or dimethyl sulfoxide-d₆ are required.[7]

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a highly sensitive technique that provides the molecular weight of a compound and offers insights into its structure through fragmentation analysis.[7]

Molecular Ion Peak

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (232.7 g/mol ).[3] A characteristic isotopic pattern for the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and two sulfur atoms (³²S, ³³S, and ³⁴S in their natural abundances) will be observed for the molecular ion peak and its fragments.

Fragmentation Pattern

The fragmentation of sulfonyl chlorides in mass spectrometry often involves the loss of the chlorine atom, followed by the elimination of sulfur dioxide (SO₂).[9] Common fragmentation pathways for this compound would include:

-

Loss of Cl to form the [M-Cl]⁺ ion.

-

Subsequent loss of SO₂ from the [M-Cl]⁺ ion.

-

Cleavage of the benzothiophene ring system.

Caption: Proposed mass spectrometry fragmentation pathway.

Experimental Protocol: Mass Spectrometry Analysis

-

Ionization Technique: Electron Ionization (EI) is a common method for analyzing relatively small and volatile molecules like sulfonyl chlorides. Electrospray Ionization (ESI) can also be used, particularly for less volatile derivatives.

-

Sample Introduction: The sample can be introduced directly via a solids probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak, its isotopic pattern, and characteristic fragment ions to confirm the molecular formula and aspects of the structure.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule.[10] For this compound, the most characteristic absorptions will be those of the sulfonyl chloride group.

| Characteristic IR Absorption Bands for this compound | | :--- | :--- | | Functional Group | Characteristic Absorption Range (cm⁻¹) | | S=O (asymmetric stretch) | 1370-1410 (strong)[10] | | S=O (symmetric stretch) | 1166-1204 (strong)[10] | | S-Cl stretch | 500-700 (medium to strong) | | C=C (aromatic) | 1450-1600 (variable) | | C-H (aromatic) | 3000-3100 (variable) |

The presence of strong absorption bands in the specified regions for the S=O and S-Cl stretching vibrations provides strong evidence for the sulfonyl chloride functionality.[11][12]

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in solution using a suitable solvent that does not have interfering absorptions in the regions of interest.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

-

Spectral Interpretation: Identify the characteristic absorption bands corresponding to the sulfonyl chloride and benzothiophene moieties.

X-ray Crystallography: The Definitive Structure

For compounds that can be grown as single crystals of sufficient quality, X-ray crystallography provides an unambiguous, three-dimensional model of the molecule.[13] This technique determines the precise spatial arrangement of atoms, bond lengths, and bond angles, offering the highest level of structural confirmation.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of this compound from a suitable solvent system. This often involves slow evaporation, cooling of a saturated solution, or vapor diffusion.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.

Conclusion

The structural elucidation of this compound is a critical step in the synthesis of novel therapeutic agents. A comprehensive analytical approach, integrating NMR spectroscopy, mass spectrometry, and infrared spectroscopy, provides a robust and self-validating confirmation of its chemical structure. Each technique offers unique and complementary information, and their combined application ensures the high level of certainty required in pharmaceutical research and development. When possible, X-ray crystallography provides the ultimate, definitive proof of the molecular architecture. By adhering to these rigorous analytical principles, researchers can proceed with confidence in the use of this vital synthetic intermediate.

References

- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem.

- Hardstaff, W. R., Langler, R. F., & Newman, M. J. (1974). Chlorine atom migration in the fragmentation of α-mesyl sulfonyl chlorides. Journal of Mass Spectrometry.

-

FT-IR spectrum of P-Iodobenzene sulfonyl chloride. ResearchGate. Available from: [Link]

-

Spectroscopic Characterization of Sulfonyl Chloride Immobilization on Silica. American Chemical Society. Available from: [Link]

-

IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Available from: [Link]

-

Analytical Chemistry Applications of Sulfonyl Chlorides: Derivatization Techniques. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

Synthesis of Benzothiophene Derivatives by Pd-Catalyzed or Radical-Promoted Heterocyclodehydration of 1-(2-Mercaptophenyl)-2-yn-1-ols. The Journal of Organic Chemistry. Available from: [Link]

-

Determination of sulfonyl chlorides by reaction with 3-chloroaniline. Analytical Chemistry. Available from: [Link]

- Titrimetric determination of some sulphonyl chlorides. Indian Journal of Chemistry.

-

FTIR Spectrum of 2, 4, 6-trimethylbenzene sulphonylchloride. ResearchGate. Available from: [Link]

- Mass Spectra of Some Sulfin

-

Sulfuryl chloride (SO₂Cl₂). VPL. Available from: [Link]

- Synthesis of sulfonyl chloride substr

- Mass spectral fragmentations of sulfon

- Copies of 1H, 13C, 19F NMR spectra.

-

This compound | CAS 90001-64-2. Matrix Fine Chemicals. Available from: [Link]

-

Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. Available from: [Link]

-

Alkane. Wikipedia. Available from: [Link]

- Combin

- Wable, J. B., Mascarenhas, C., Akolkar, H. N., Darekar, N. R., & Prabhu, P. (2024). Synthesis, Properties, and Biological Applications of Benzothiophene. In S-Heterocycles Retrospect, Prospects, and Biological Applications (pp. 352-382). Royal Society of Chemistry.

- Selective Late‐Stage Sulfonyl Chloride Formation

- 90001-64-2|Benzo[b]thiophene-2-sulfonyl chloride|BLD Pharm.

-

Modulation of Properties in[7]Benzothieno[3,2-b][7]benzothiophene Derivatives through Sulfur Oxidation. MDPI. Available from: [Link]

- 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE.

-

Benzothiophene synthesis. Organic Chemistry Portal. Available from: [Link]

-

X-Ray Structures of Some Heterocyclic Sulfones. MDPI. Available from: [Link]

- This compound cas no.90001-64-2.

-

Applications of the benzothiophene synthesis. (A) Benzothiophene... ResearchGate. Available from: [Link]

-

An overview of benzo[b]thiophene-based medicinal chemistry. PubMed. Available from: [Link]

- Benzothiophene derivatives and medicinal use thereof. Google Patents.

-

Drugs containing benzothiophenes. ResearchGate. Available from: [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | CAS 90001-64-2 [matrix-fine-chemicals.com]

- 4. This compound - CAS:90001-64-2 - Sunway Pharm Ltd [3wpharm.com]

- 5. d-nb.info [d-nb.info]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. researchgate.net [researchgate.net]

- 10. acdlabs.com [acdlabs.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 1-Benzothiophene-2-sulfonyl Chloride: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Medicinal Chemistry

1-Benzothiophene-2-sulfonyl chloride, with the CAS number 90001-64-2, is a highly reactive and versatile building block in organic synthesis. Its structure, featuring the benzothiophene core, is considered a "privileged scaffold" in medicinal chemistry. This is due to the prevalence of the benzothiophene motif in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] The sulfonyl chloride functional group at the 2-position provides a reactive handle for the facile introduction of the benzothiophene moiety into a diverse range of molecular architectures, making it a valuable tool for drug discovery and development.

The benzothiophene core itself is found in drugs with applications ranging from oncology and inflammation to infectious diseases.[1][3] This inherent biological relevance, coupled with the synthetic tractability of the sulfonyl chloride, positions this compound as a key intermediate for the exploration of new chemical entities with therapeutic potential. This guide provides an in-depth overview of its chemical properties, synthesis, reactivity, and applications, with a focus on providing practical insights for researchers in the field.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and effective use in chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 90001-64-2 | [4] |

| Molecular Formula | C₈H₅ClO₂S₂ | [4] |

| Molecular Weight | 232.7 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| Melting Point | 75.0 - 76.0 °C | [5] |

| Appearance | Solid | [6] |

| SMILES | ClS(=O)(=O)C1=CC2=C(S1)C=CC=C2 | [4] |

| InChIKey | FKIIVBOPAHICHQ-UHFFFAOYSA-N | [4] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the direct chlorosulfonation of 1-benzothiophene. This method, while direct, requires careful control of reaction conditions to favor the formation of the 2-isomer over other regioisomers.

Conceptual Workflow for Synthesis

The general approach involves the electrophilic aromatic substitution of 1-benzothiophene with a suitable chlorosulfonating agent. The electron-rich nature of the benzothiophene ring system facilitates this reaction.

Caption: General workflow for the synthesis of this compound.

Exemplary Synthetic Protocol

Materials:

-

1-Benzothiophene

-

Chlorosulfonic acid

-

Anhydrous dichloromethane (DCM)

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Hexanes

Procedure:

-

In a fume hood, a solution of 1-benzothiophene in anhydrous dichloromethane is prepared in a three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet.

-

The flask is cooled to 0 °C in an ice bath.

-

Chlorosulfonic acid (typically 2-3 equivalents) is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature below 5 °C. The addition rate should be carefully controlled to manage the exothermic reaction.

-

After the addition is complete, the reaction mixture is stirred at 0 °C for a specified period (e.g., 1-2 hours) and then allowed to warm to room temperature, with stirring continued for several hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is carefully poured onto crushed ice with vigorous stirring.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with water, followed by a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification of the crude this compound is typically achieved by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and hexanes.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Sulfonyl chlorides are highly reactive towards water, leading to hydrolysis to the corresponding sulfonic acid. Therefore, the use of anhydrous solvents and a dry atmosphere (nitrogen) is crucial to prevent this side reaction and maximize the yield of the desired product.

-

Low Temperature: The reaction with chlorosulfonic acid is highly exothermic. Maintaining a low temperature (0 °C) during the addition of the reagent is essential to control the reaction rate, prevent side reactions such as polysulfonation, and ensure the selective formation of the desired isomer.

-

Careful Quenching: Pouring the reaction mixture onto ice serves to both quench the reaction and hydrolyze any excess chlorosulfonic acid. This must be done carefully due to the vigorous reaction of chlorosulfonic acid with water.

-

Aqueous Workup: The washing steps with water, sodium bicarbonate, and brine are necessary to remove any unreacted starting materials, acidic byproducts, and water-soluble impurities from the organic phase, leading to a purer product.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While specific spectral data is not widely published, the expected characteristics can be inferred from the analysis of similar compounds.[9][10][11]

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, corresponding to the protons on the benzothiophene ring system. The chemical shifts will be influenced by the electron-withdrawing nature of the sulfonyl chloride group.

-

¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms of the benzothiophene core. The carbon atom directly attached to the sulfonyl chloride group is expected to be significantly downfield due to the strong deshielding effect.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group, typically appearing in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively.[11]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the mass of the compound. A characteristic isotopic pattern for the presence of one chlorine atom ([M+2] peak with approximately one-third the intensity of the M peak) would be expected. Fragmentation may involve the loss of the chlorine atom and the SO₂ group.

Reactivity and Mechanistic Considerations

The synthetic utility of this compound stems from the high reactivity of the sulfonyl chloride group as an excellent electrophile. It readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles, most notably amines and alcohols (or phenols).

Reaction with Amines to Form Sulfonamides

The reaction with primary and secondary amines is a cornerstone of its application in medicinal chemistry, leading to the formation of stable and often biologically active sulfonamides.[8]

Caption: Reaction of this compound with amines.

Mechanism: The reaction proceeds via a nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion to form the sulfonamide. A base is typically added to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic.

Exemplary Protocol for Sulfonamide Synthesis:

-

Dissolve the primary or secondary amine in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask under a nitrogen atmosphere.

-

Add a base, such as pyridine or triethylamine (1.1-1.5 equivalents).

-

Cool the mixture to 0 °C.

-

Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Perform an aqueous workup to remove the base hydrochloride salt and other water-soluble impurities.

-

Purify the resulting sulfonamide by recrystallization or column chromatography.

Reaction with Alcohols and Phenols to Form Sulfonate Esters

Similarly, this compound reacts with alcohols and phenols to yield sulfonate esters. These esters are not only potential bioactive molecules themselves but can also serve as intermediates in further synthetic transformations. The reaction with phenols is generally slower than with aliphatic alcohols due to the lower nucleophilicity of the phenolic oxygen.

Applications in Drug Discovery and Development

The benzothiophene scaffold is a key component in a variety of therapeutic agents, and this compound serves as a critical starting material for the synthesis of analogs and novel compounds within this class. The diverse biological activities associated with benzothiophene derivatives include anti-inflammatory, anticancer, antiviral, and kinase inhibitory effects.[1][3][12]

-

Kinase Inhibitors: Many kinase inhibitors incorporate heterocyclic scaffolds. The ability to readily form sulfonamides allows for the exploration of the benzothiophene moiety as a component of novel kinase inhibitors, where the sulfonamide linkage can play a crucial role in binding to the target enzyme.[12]

-

Anti-inflammatory Agents: Benzothiophene derivatives have been investigated as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade.[3] The sulfonyl chloride allows for the facile synthesis of a library of derivatives for structure-activity relationship (SAR) studies in the development of new anti-inflammatory drugs.

-

Antiviral and Antimicrobial Agents: The benzothiophene nucleus is present in compounds with demonstrated antiviral and antimicrobial activities.[1] this compound provides a route to synthesize novel derivatives for screening against a range of pathogens.

While specific examples of marketed drugs derived directly from this compound are not prominent, its value lies in the preclinical and discovery phases of drug development. It enables medicinal chemists to rapidly synthesize and evaluate a wide range of benzothiophene-containing compounds, facilitating the identification of new lead structures with therapeutic potential.

Safety and Handling

This compound is a reactive and corrosive compound that requires careful handling.

-

Hazards: It is corrosive and can cause severe skin burns and eye damage. It is also moisture-sensitive and will react with water, including moisture in the air, to release hydrochloric acid.[10]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.

-

Spill and Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous chemical waste in accordance with local regulations.

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of a wide range of benzothiophene-containing molecules. Its importance in drug discovery is underscored by the established biological activities of the benzothiophene scaffold. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the laboratory. This guide provides a foundational understanding for researchers seeking to leverage this powerful building block in the development of novel therapeutic agents.

References

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. New benzothiophene derivatives as dual COX-1/2 and 5-LOX inhibitors: synthesis, biological evaluation and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | CAS 90001-64-2 [matrix-fine-chemicals.com]

- 5. rsc.org [rsc.org]

- 6. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrixscientific.com]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. acdlabs.com [acdlabs.com]

- 12. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 1-Benzothiophene-2-sulfonyl chloride

This guide provides a comprehensive overview of the core physical and spectroscopic properties of 1-Benzothiophene-2-sulfonyl chloride (CAS No. 90001-64-2)[1][2][3][4]. Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical data with practical, field-proven methodologies for property verification. The benzothiophene scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs, making its derivatives, like this sulfonyl chloride, valuable reactive intermediates[5].

Core Physicochemical Properties

This compound is a reactive intermediate primarily used to introduce the 1-benzothiophene-2-sulfonyl moiety into target molecules, most commonly through reactions with nucleophiles like amines to form stable sulfonamides[5]. Its physical state and properties are crucial for handling, reaction setup, and purification.

A summary of its key physical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 90001-64-2 | [1][2][3][4] |

| Molecular Formula | C₈H₅ClO₂S₂ | [3][4] |

| Molecular Weight | 232.71 g/mol | [3][4] |

| Appearance | Solid | |

| Melting Point | No specific data available in search results. | |

| Boiling Point | No specific data available in search results. | |

| Storage Conditions | Inert atmosphere, 2-8°C, protect from moisture. | [3] |

Note: Specific melting and boiling points were not found in the aggregated search results. These values should be determined experimentally.

Solubility Profile

The solubility of a reagent is fundamental to designing homogenous reaction conditions and selecting appropriate purification methods. Sulfonyl chlorides are generally reactive towards protic solvents, especially water, leading to hydrolysis.

| Solvent Class | Solvent Example | Expected Solubility & Reactivity | Rationale & Experimental Insight |

| Protic | Water | Insoluble / Reactive | Vigorously reacts with water, producing hazardous acidic fumes (HCl and sulfonic acid).[1][6] This hydrolysis is a key consideration for handling and storage. |

| Alcohols (e.g., Ethanol) | Soluble / Reactive | Reacts with alcohols to form sulfonate esters. This reaction is often slower than hydrolysis but significant. Avoid for storage. | |

| Aprotic Polar | Acetonitrile (MeCN) | Likely Soluble | Good choice for reactions. Its polarity can dissolve the sulfonyl chloride without providing a reactive proton. |

| Tetrahydrofuran (THF) | Likely Soluble | Commonly used, but peroxide formation in older THF can be a hazard. Use freshly distilled or inhibitor-free solvent. | |

| Dimethylformamide (DMF) | Likely Soluble | High boiling point and good solvating power, but can be difficult to remove. Ensure anhydrous grade is used. | |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | Excellent solvent, but its high boiling point makes removal challenging. Use anhydrous grade. | |

| Aprotic Nonpolar | Dichloromethane (DCM) | Likely Soluble | Excellent choice for reactions and workups due to its volatility and ability to dissolve many organics. |

| Toluene | Likely Soluble | A nonpolar option, useful for reactions where polarity needs to be minimized. | |

| Hexanes | Likely Low Solubility | Often used as an anti-solvent for recrystallization to precipitate the purified product from a more soluble mixture. |

Spectroscopic Signature for Structural Verification

Spectroscopy is the cornerstone of structural elucidation in organic chemistry. The following sections detail the expected spectroscopic characteristics of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective tool for identifying key functional groups. For a sulfonyl chloride, the most prominent signals arise from the sulfur-oxygen double bonds.

Expected Characteristic IR Absorptions:

-

S=O Asymmetric Stretch: 1370-1410 cm⁻¹ (strong)[7]

-

S=O Symmetric Stretch: 1166-1204 cm⁻¹ (strong)[7]

-

Aromatic C=C Stretch: ~1450-1600 cm⁻¹ (medium)

-

Aromatic C-H Stretch: >3000 cm⁻¹ (weak)

The two strong, sharp bands for the S=O stretches are highly characteristic and provide definitive evidence for the sulfonyl group's presence[7].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The benzothiophene ring system contains 5 aromatic protons. Due to the electron-withdrawing nature of the sulfonyl chloride group at the 2-position, these protons will appear in the aromatic region (typically δ 7.5-8.5 ppm). The specific chemical shifts and coupling patterns will be complex due to the fused ring system. The proton on the thiophene ring (at C3) is expected to be a singlet and significantly downfield.

-

¹³C NMR: The spectrum will show 8 distinct signals for the 8 carbon atoms of the benzothiophene core. The carbon atom directly attached to the sulfonyl chloride group (C2) will be significantly deshielded and appear downfield.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A key feature will be the isotopic pattern for the molecular ion peak due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and sulfur (³²S and ³⁴S). This will result in a characteristic M, M+2, and M+4 pattern. For C₈H₅³⁵ClO₂S₂, the expected m/z would be ~232.

-

Fragmentation: A common fragmentation pathway for sulfonyl chlorides is the loss of the chlorine radical (-Cl) or the entire SO₂Cl group.

Experimental Workflows & Protocols

To ensure scientific integrity, the physical properties of a new batch of reagent should always be verified. The following protocols provide a self-validating framework for characterization.

Workflow for Compound Verification

Caption: Workflow for physical and spectroscopic verification.

Protocol 4.1: Melting Point Determination

-

Preparation: Finely grind a small amount (2-3 mg) of the solid compound.

-

Loading: Pack the powdered solid into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a melting point apparatus.[8]

-

Heating: Heat the sample rapidly to ~15°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). A sharp melting range (≤ 2°C) indicates high purity.[8]

Protocol 4.2: FT-IR Spectrum Acquisition (ATR)

-

Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Perform a background scan to account for atmospheric absorptions.[9]

-

Sample Application: Place a small, representative sample of the solid onto the ATR crystal.

-

Apply Pressure: Lower the press arm to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Identify the characteristic peaks for the sulfonyl chloride group (S=O stretches) and the benzothiophene core.[7]

Protocol 4.3: NMR Sample Preparation

-

Solvent Selection: Choose a dry, deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆). Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[9]

-

Sample Weighing: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent.[9]

-

Transfer: Transfer the solution to a clean, dry NMR tube.

-

Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), which is set to 0 ppm.[9]

-

Acquisition: Insert the tube into the NMR spectrometer and acquire the ¹H and ¹³C spectra according to standard instrument procedures.

Safety, Handling, and Reactivity

As a sulfonyl chloride, this compound presents specific hazards that require stringent safety protocols.

Hazard Identification:

-

Moisture Sensitive: Reacts with water, releasing toxic and corrosive gases (e.g., hydrogen chloride).[1] This reactivity underscores the need for careful handling and storage.[6]

-

Respiratory Irritant: Inhalation may cause respiratory irritation.[1][10]

Handling and Storage Protocol

Caption: Mandatory safety and handling procedures.

Key Handling Points:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with a face shield, and a lab coat.[6]

-

Ventilation: Handle exclusively within a certified chemical fume hood to avoid inhalation of vapors or dust.[1][6]

-

Inert Atmosphere: Due to its moisture sensitivity, handle and store the compound under an inert atmosphere (e.g., nitrogen or argon).[10]

-

Storage: Keep containers tightly sealed in a dry, cool, and well-ventilated area, segregated from incompatible materials such as water, bases, alcohols, and amines.[1][6]

References

-

Matrix Fine Chemicals. (n.d.). This compound | CAS 90001-64-2. Retrieved from [Link]

-

Fisher Scientific. (2025). Safety Data Sheet: this compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]

- Vertex AI Search. (n.d.). Handling Sulfuryl Chloride in Industrial Settings.

Sources

- 1. fishersci.com [fishersci.com]

- 2. This compound | 90001-64-2 [chemicalbook.com]

- 3. 90001-64-2|Benzo[b]thiophene-2-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 4. This compound | CAS 90001-64-2 [matrix-fine-chemicals.com]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. acdlabs.com [acdlabs.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fishersci.ca [fishersci.ca]

1-Benzothiophene-2-sulfonyl chloride molecular weight and formula

An In-Depth Technical Guide to 1-Benzothiophene-2-sulfonyl Chloride: Properties, Synthesis, and Applications

Introduction

This compound is a highly reactive organosulfur compound built upon the benzothiophene scaffold. The benzothiophene core, an aromatic heterocyclic system where a benzene ring is fused to a thiophene ring, is recognized as a "privileged structure" in medicinal chemistry.[1][2] This scaffold is present in numerous FDA-approved drugs, highlighting its significance in the development of therapeutic agents.[3] The addition of the sulfonyl chloride (-SO₂Cl) functional group at the 2-position transforms the stable benzothiophene core into a versatile chemical intermediate.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of this compound, detailing its chemical properties, synthesis, reactivity, and critical role as a building block in the creation of novel molecules with therapeutic and material science potential. The sulfonyl chloride group is a potent electrophile, primarily used to react with nucleophiles like primary and secondary amines to form stable sulfonamide linkages—a cornerstone reaction in the synthesis of compound libraries for drug discovery.[3][4]

Physicochemical Properties

The fundamental properties of this compound are summarized below. Accurate knowledge of these characteristics is essential for its proper handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅ClO₂S₂ | [5][6][7] |

| Molecular Weight | 232.71 g/mol | [5][6][8][9] |

| CAS Number | 90001-64-2 | [5][7][9][10] |

| Physical Form | Solid / Powder | [8] |

| IUPAC Name | This compound | [7] |

| SMILES | ClS(=O)(=O)C1=CC2=C(S1)C=CC=C2 | [7] |

| InChI Key | FKIIVBOPAHICHQ-UHFFFAOYSA-N | [7] |

| Storage Temperature | 2-8°C, Sealed in a dry environment |

Synthesis and Reactivity

Synthesis

The direct synthesis of this compound, like other isomers, typically involves the chlorosulfonation of the parent benzothiophene molecule. This electrophilic substitution reaction introduces the sulfonyl chloride group onto the aromatic ring.

A common and direct method is the reaction of unsubstituted benzothiophene with an excess of chlorosulfonic acid (ClSO₃H). The reaction is highly exothermic and must be conducted at controlled low temperatures (e.g., -10°C to 25°C) in an inert solvent like dichloroethane to manage the reaction rate and minimize side products.[3] A significant challenge with this method is controlling the regioselectivity; the reaction often yields a mixture of isomers, primarily the 5- and 6-sulfonyl chlorides, along with polysulfonated byproducts.[3] Isolating the desired 2-isomer from this mixture requires careful chromatographic purification.

Reactivity Profile

The synthetic utility of this compound stems from the high reactivity of the sulfonyl chloride functional group. The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it an excellent target for a wide range of nucleophiles. The most common reaction is with primary or secondary amines to form highly stable sulfonamide derivatives.[3][4] This reaction is fundamental to medicinal chemistry for creating diverse compound libraries to explore structure-activity relationships (SAR).[1]

Caption: General reactivity of this compound with a nucleophile.

Applications in Research and Drug Development

The benzothiophene scaffold is a cornerstone in the design of pharmacologically active molecules, exhibiting a vast range of biological activities.[1][11] this compound serves as a key intermediate to access novel derivatives for drug discovery programs.

-

Anticancer Agents: Numerous benzothiophene derivatives have shown potent cytotoxic effects against various cancer cell lines.[2] They can function by inhibiting critical cellular processes like tubulin polymerization or kinase signaling pathways.[2]

-

Anti-inflammatory Agents: The scaffold is integral to compounds exhibiting significant anti-inflammatory properties, providing a basis for developing new non-steroidal anti-inflammatory drugs (NSAIDs).[2]

-

Antimicrobial and Antifungal Compounds: The structural framework has been successfully used to develop broad-spectrum antibacterial and antifungal agents, including against multidrug-resistant strains.[2]

-

Kinase Inhibitors: The benzothiophene core can be functionalized to target specific protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.[11]

-

Materials Science: Thiophene-based compounds, including benzothiophenes, are explored for their electronic properties. The introduction of a sulfonyl group transforms the electron-donating thiophene into an electron-accepting sulfone, making these derivatives interesting candidates for n-type or bipolar semiconductors in organic electronics.[12]

Experimental Protocol: Synthesis of a Benzothiophene Sulfonamide

This protocol provides a representative, step-by-step methodology for the synthesis of a sulfonamide derivative, a common application for this compound in a drug discovery context.

Objective: To synthesize N-benzyl-1-benzothiophene-2-sulfonamide from this compound and benzylamine.

Materials:

-

This compound

-

Benzylamine

-

Triethylamine (Et₃N) or Pyridine (as a base)

-

Dichloromethane (DCM) (anhydrous)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0°C using an ice-water bath. This is crucial to control the exothermicity of the reaction upon amine addition.

-

Reagent Addition: In a separate flask, prepare a solution of benzylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous DCM. The base is essential to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

-

Reaction Execution: Add the benzylamine/base solution dropwise to the stirred solution of the sulfonyl chloride at 0°C over 15-20 minutes.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Workup - Quenching: Upon completion, quench the reaction by adding water or 1M HCl to protonate and dissolve the triethylamine hydrochloride salt.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution (to remove any unreacted acid), and finally with brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure N-benzyl-1-benzothiophene-2-sulfonamide.

Caption: Standard workflow for the synthesis of a sulfonamide derivative.

Safety and Handling

This compound is a reactive and corrosive compound that requires careful handling.

-

Hazards: It is classified as causing severe skin burns and eye damage (H314).[10] The GHS pictogram associated with it is "Corrosion".

-

Precautions: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place, typically between 2-8°C, away from moisture, as it can hydrolyze.

Conclusion

This compound is a valuable and versatile reagent in synthetic organic chemistry. Its utility is anchored in the privileged benzothiophene scaffold and the reactive sulfonyl chloride handle, which together provide a powerful platform for constructing complex molecules. For researchers in drug discovery and materials science, this compound offers a reliable entry point for synthesizing novel sulfonamide derivatives and other functionalized materials, enabling the exploration of new chemical space and the development of next-generation therapeutics and technologies.

References

- This compound | 90001-64-2. (2023). ChemicalBook.

- 1-benzothiophene-3-sulfonyl chloride AldrichCPR. Sigma-Aldrich.

- This compound | CAS# 90001-64-2. ChemBridge.

- 90001-64-2(this compound) Product Description. ChemicalBook.

- 1-Benzothiophene-3-sulfonyl chloride | C8H5ClO2S2 | CID 2776340. PubChem.

- Benzo[b]thiophene-5-sulfonyl chloride CAS 128852-05-1. Benchchem.

- This compound | CAS 90001-64-2. Matrix Fine Chemicals.

- 1-BENZOTHIOPHENE-3-SULFONYL CHLORIDE synthesis. ChemicalBook.

- 90001-64-2|Benzo[b]thiophene-2-sulfonyl chloride. BLD Pharm.

-

Modulation of Properties in[5]Benzothieno[3,2-b][5]benzothiophene Derivatives through Sulfur Oxidation. (2024). MDPI. Available from:

- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library.

- This compound - CAS:90001-64-2. Sunway Pharm Ltd.

- Synthesis, Properties, and Biological Applications of Benzothiophene. (2024). Royal Society of Chemistry.

- An overview of benzo[b]thiophene-based medicinal chemistry. (2017). PubMed.

- Synthesis of sulfonyl chloride substrate precursors. University of Michigan.

- Benzothiophene derivatives and medicinal use thereof. (2003). Google Patents.

- Application Notes: High-Throughput Screening of Novel Benzothiophenes for Drug Discovery. Benchchem.

- 2-methyl-1-benzothiophene-3-sulfonyl chloride (C9H7ClO2S2). PubChemLite.

- Benzo[b]thiophene-2-sulphonyl chloride | 90001-64-2. Sigma-Aldrich.

Sources

- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. d-nb.info [d-nb.info]

- 5. This compound | 90001-64-2 [chemicalbook.com]

- 6. 90001-64-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound | CAS 90001-64-2 [matrix-fine-chemicals.com]

- 8. 1-benzothiophene-3-sulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound - CAS:90001-64-2 - Sunway Pharm Ltd [3wpharm.com]

- 10. 90001-64-2|Benzo[b]thiophene-2-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 11. books.rsc.org [books.rsc.org]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of 1-Benzothiophene-2-sulfonyl chloride in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 1-Benzothiophene-2-sulfonyl chloride, a key intermediate in the synthesis of various biologically active compounds.[1][2][3][4] Given its importance in medicinal chemistry and drug discovery, a thorough understanding of its solubility in organic solvents is critical for researchers, scientists, and professionals in drug development.[1][2][3] This document outlines the theoretical considerations governing its solubility, presents a structured approach to solubility determination, and provides a detailed experimental protocol.

Introduction to this compound and its Significance

1-Benzothiophene and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core structure of numerous compounds with a wide array of pharmacological activities.[1][4] These activities include anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3] this compound serves as a crucial building block for the synthesis of these derivatives, making its handling and reaction optimization paramount.

The solubility of a starting material like this compound is a fundamental physical property that dictates its utility in synthetic chemistry. Proper solvent selection, guided by solubility data, is essential for:

-

Reaction Kinetics and Yield: Ensuring the reactant is fully dissolved allows for homogenous reaction conditions, leading to improved reaction rates and higher yields.

-

Purification Processes: Knowledge of solubility is vital for developing effective crystallization and chromatography methods.

-

High-Throughput Screening (HTS): In drug discovery, HTS workflows rely on the precise dispensing of compounds in solution.[1]

This guide will provide the necessary framework for determining the solubility of this compound in a range of common organic solvents.

Physicochemical Properties and Predicted Solubility Behavior

While specific quantitative solubility data for this compound is not extensively published, we can infer its likely behavior based on its structure and the properties of related sulfonyl chlorides.

-

Molecular Structure: The molecule consists of a bicyclic aromatic benzothiophene core functionalized with a sulfonyl chloride group (-SO₂Cl). The aromatic portion is nonpolar, while the sulfonyl chloride group is highly polar and reactive.

-

Polarity and Interactions: The presence of both nonpolar and polar regions suggests that its solubility will be highly dependent on the solvent's polarity. It is expected to be sparingly soluble in water due to the hydrophobic benzothiophene ring and the reactive nature of the sulfonyl chloride group with water.[5][6][7] Conversely, it is anticipated to be more soluble in a range of organic solvents.

-

Reactivity: The sulfonyl chloride group is susceptible to nucleophilic attack, particularly by protic solvents like alcohols and water, leading to solvolysis.[8][9] This reactivity must be considered when determining solubility, as the dissolution process may be accompanied by a chemical reaction.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₅ClO₂S₂ | [10] |

| Molecular Weight | 232.71 g/mol | [11] |

| Appearance | Solid (form) | [12] |

| CAS Number | 90001-64-2 | [10] |

Quantitative Solubility Data

Table 2: Experimentally Determined Solubility of this compound in Common Organic Solvents at 25 °C

| Solvent | Dielectric Constant (at 20°C) | Solubility ( g/100 mL) | Observations |

| Dichloromethane | 9.08 | Data to be determined | |

| Chloroform | 4.81 | Data to be determined | |

| Acetone | 20.7 | Data to be determined | |

| Ethyl Acetate | 6.02 | Data to be determined | |

| Tetrahydrofuran (THF) | 7.6 | Data to be determined | |

| Acetonitrile | 37.5 | Data to be determined | |

| Toluene | 2.38 | Data to be determined | |

| Hexane | 1.88 | Data to be determined |

Experimental Protocol for Solubility Determination

The following protocol outlines a reliable method for determining the solubility of this compound in various organic solvents using the isothermal shake-flask method. This method is considered a gold standard for solubility measurements.

Materials and Equipment

-

This compound (>95% purity)[13]

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Thermostatically controlled shaker or incubator

-

Vortex mixer

-

Syringes and syringe filters (0.22 µm, PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Safety Precautions

-

This compound is corrosive and causes severe skin burns and eye damage.[13][14][15]

-

It is harmful if swallowed.[14]

-

Always handle this compound in a well-ventilated fume hood.[13]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13][14]

-

Avoid contact with water and moisture, as it can react to liberate toxic gas.[13]

Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to several vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium has been reached. The solution should have a constant concentration over time.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe. Avoid disturbing the solid material.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any suspended particles.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions using a suitable analytical technique (e.g., HPLC-UV or UV-Vis spectrophotometry).

-

Analyze the diluted sample from step 3 and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in the desired units (e.g., g/100 mL or mol/L).

-

Conclusion

A comprehensive understanding of the solubility of this compound in organic solvents is fundamental for its effective use in synthetic chemistry and drug development. While specific quantitative data is sparse in the public domain, this guide provides the theoretical background and a robust experimental protocol for its determination. By following the outlined procedures, researchers can generate reliable solubility data, enabling them to optimize reaction conditions, streamline purification processes, and accelerate the discovery of new therapeutic agents based on the versatile benzothiophene scaffold.

References

-

1-Benzothiophene-3-sulfonyl chloride | C8H5ClO2S2 | CID 2776340 - PubChem. Available from: [Link]

-

An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry. 2024;20(9):839-854. Available from: [Link]

-

Pathak S, Singh AP, Sharma R, Pandey R. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry. 2024;20(9):839-854. Available from: [Link]

-

Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. Royal Society of Chemistry; 2024. Available from: [Link]

- Benzothiophene derivatives and medicinal use thereof. Google Patents.

-

SAFETY DATA SHEET - Fisher Scientific. Available from: [Link]

-

Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Available from: [Link]

-

ntrimetric determination of some sulphonyl chlorides. Indian Journal of Chemistry. Available from: [Link]

-

Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. 1971;49(9):1441-1449. Available from: [Link]

-

Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. ResearchGate. Available from: [Link]

-

Tosyl chloride - Solubility of Things. Available from: [Link]

-

Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. Available from: [Link]

-

Synthesis of sulfonyl chloride substrate precursors. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. books.rsc.org [books.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]